

Spectroscopic Profile of Methyl 3-(4-bromomethyl)cinnamate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 3-(4-bromomethyl)cinnamate

Cat. No.: B123132

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 3-(4-bromomethyl)cinnamate** (CAS No. 946-99-6). The information detailed herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document presents predicted spectroscopic data based on the analysis of structurally similar compounds, alongside detailed experimental protocols for acquiring such data.

Compound Information

| Property | Value |
|-------------------|--|
| IUPAC Name | methyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate[1] |
| Synonyms | Methyl (E)-4-(Bromomethyl)cinnamate, 4-Bromomethylcinnamic acid methyl ester |
| CAS Number | 946-99-6[2][3] |
| Molecular Formula | C ₁₁ H ₁₁ BrO ₂ [2] |
| Molecular Weight | 255.11 g/mol [1][2] |
| Physical State | Solid[4] |
| Melting Point | 57-60 °C[4] |

Predicted Spectroscopic Data

Due to the limited availability of directly published experimental spectra for **Methyl 3-(4-bromomethyl)cinnamate**, the following tables provide predicted data based on established values for cinnamate derivatives and related compounds. These tables serve as a robust guide for spectral interpretation.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz (Predicted)

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|------------------------------------|
| ~7.65 | d | 1H | H- α (vinylic) |
| ~7.50 | d | 2H | Ar-H (ortho to CH=CH) |
| ~7.40 | d | 2H | Ar-H (ortho to CH ₂ Br) |
| ~6.40 | d | 1H | H- β (vinylic) |
| ~4.50 | s | 2H | -CH ₂ Br |
| ~3.80 | s | 3H | -OCH ₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz (Predicted)

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|---|
| ~167.0 | C=O (ester) |
| ~144.0 | C- α (vinylic) |
| ~139.0 | Ar-C (quaternary, attached to CH ₂ Br) |
| ~134.0 | Ar-C (quaternary, attached to C=C) |
| ~129.5 | Ar-CH (ortho to CH ₂ Br) |
| ~128.5 | Ar-CH (ortho to CH=CH) |
| ~118.0 | C- β (vinylic) |
| ~52.0 | -OCH ₃ |
| ~32.0 | -CH ₂ Br |

IR (Infrared) Spectroscopy

Sample Preparation: KBr Pellet (Predicted)

| Frequency (cm ⁻¹) | Intensity | Assignment |
|-------------------------------|-----------|--|
| ~3050 | Medium | C-H stretch (aromatic and vinylic) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (α,β -unsaturated ester) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1600, ~1450 | Medium | C=C stretch (aromatic ring) |
| ~1250, ~1170 | Strong | C-O stretch (ester) |
| ~980 | Strong | =C-H bend (trans-alkene) |
| ~690 | Strong | C-Br stretch |

MS (Mass Spectrometry)

Ionization Method: Electron Ionization (EI) (Predicted)

| m/z | Relative Intensity (%) | Assignment |
|---------|------------------------|---|
| 254/256 | Moderate | [M] ⁺ (Molecular ion peak, bromine isotopes) |
| 175 | High | [M - Br] ⁺ |
| 147 | Moderate | [M - Br - CO] ⁺ or [C ₁₀ H ₉ O] ⁺ |
| 115 | High | [C ₉ H ₇] ⁺ (indenyl cation) |
| 91 | Moderate | [C ₇ H ₇] ⁺ (tropylium ion) |

Experimental Protocols

The following sections detail standardized procedures for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **Methyl 3-(4-bromomethyl)cinnamate** in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- **Analysis:** Transfer the solution to a 5 mm NMR tube. Acquire ^1H and ^{13}C NMR spectra on a 400 MHz spectrometer.
- **Data Processing:** Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum and identify the chemical shifts for all signals in both ^1H and ^{13}C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** Prepare a potassium bromide (KBr) pellet by thoroughly grinding a mixture of approximately 1-2 mg of the solid sample with 100-200 mg of dry KBr powder.
- **Pellet Formation:** Place the mixture in a pellet die and apply pressure to form a transparent or translucent pellet.
- **Analysis:** Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
- **Background Correction:** Record a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)

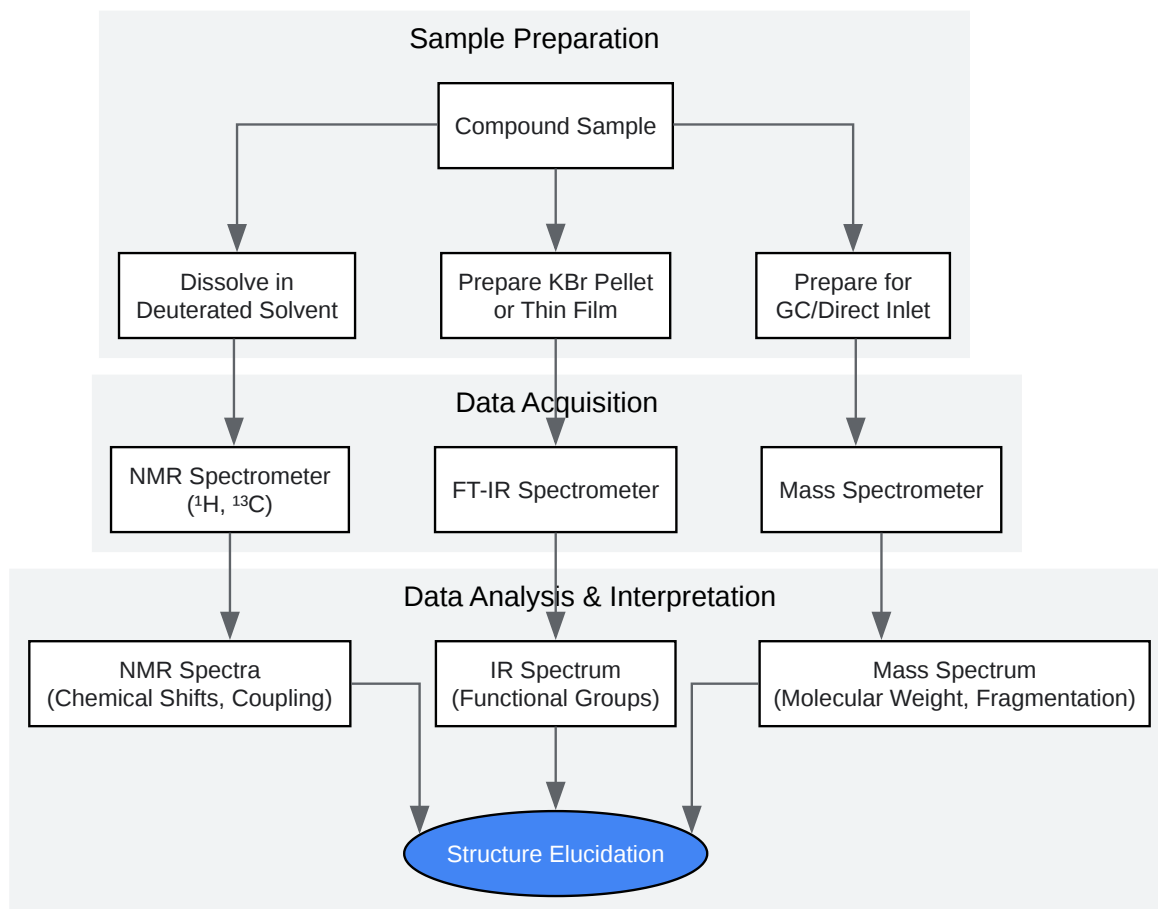
- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

- Ionization: Utilize electron ionization (EI) at 70 eV to generate charged fragments.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.
- Detection: Detect the ions and generate a mass spectrum that plots relative abundance against m/z .

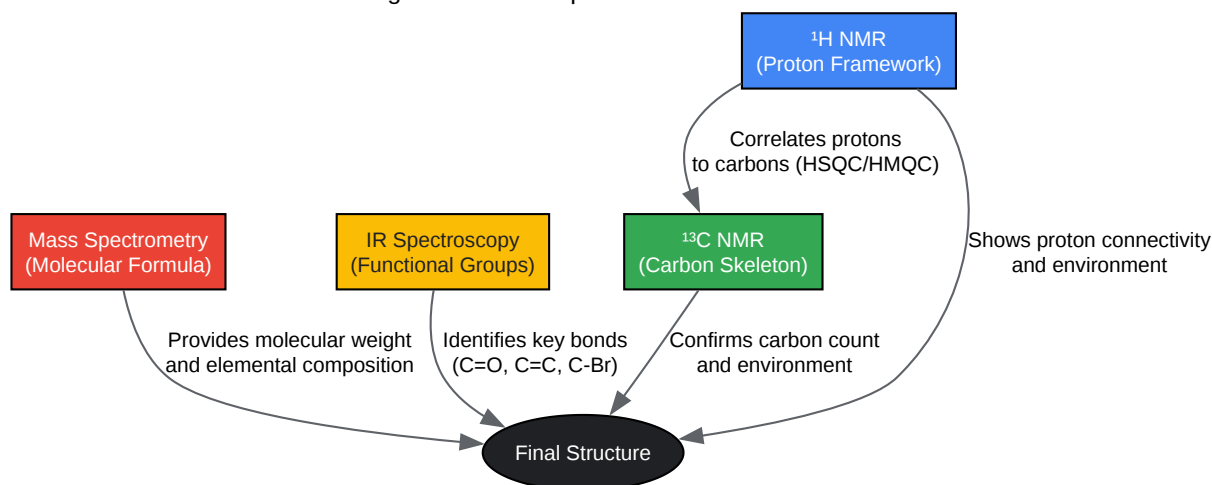
Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different spectroscopic techniques in chemical structure elucidation.

Spectroscopic Analysis Workflow



Logical Relationships in Structure Elucidation



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